The synthesis of Delta-8-THC-C8 typically involves the conversion of cannabidiol into Delta-8-THC followed by further modification to extend the carbon chain. Key methods for synthesizing Delta-8-THC include:
These methods require careful optimization to ensure high purity and yield while minimizing byproducts.
Delta-8-THC-C8 features a distinct molecular structure characterized by its eight-carbon alkyl side chain. Its molecular formula can be represented as follows:
The extended carbon chain may enhance lipophilicity, potentially increasing binding affinity to cannabinoid receptors .
Delta-8-THC-C8 participates in several chemical reactions typical of cannabinoids:
Delta-8-THC-C8 primarily exerts its effects through interaction with cannabinoid receptors in the endocannabinoid system, particularly the CB1 receptor located in the central nervous system. The binding affinity may be influenced by its longer carbon chain, potentially leading to:
Research into the precise mechanisms remains ongoing, but preliminary findings suggest that Delta-8-THC-C8 could offer therapeutic benefits similar to other cannabinoids while exhibiting distinct effects due to its structural uniqueness .
Delta-8-Tetrahydrocannabinol-C8 has potential applications in several areas:
The exploration of Delta-8-Tetrahydrocannabinol-C8 is still in its infancy; thus, ongoing research will be essential for fully understanding its potential benefits and applications within both medical and recreational contexts .
Delta-8-tetrahydrocannabinol (Δ8-THC-C8) originates within the intricate biosynthetic network of Cannabis sativa L., where it exists as a minor constituent among over 180 identified phytocannabinoids. The universal precursor to all canonical cannabinoids is cannabigerolic acid (CBGA), formed through the convergence of two metabolic pathways:
The pivotal coupling of OLA and GPP is mediated by prenyltransferases, primarily CsPT4 in glandular trichomes. This enzyme catalyzes the formation of CBGA, documented as the first committed cannabinoid intermediate [4] [10]. CBGA then undergoes oxidative cyclization via cannabinoid synthases:
Δ8-THC arises predominantly through non-enzymatic degradation of Δ9-THCA or acid-catalyzed cyclization of CBDA (Section 1.3). Its natural abundance remains low (typically <1% of total cannabinoids) due to enzymatic specificity favoring Δ9-THC and CBD pathways [1] [10].
Table 1: Key Enzymes in Cannabinoid Biosynthesis
Enzyme | Gene | Function | Product |
---|---|---|---|
Olivetol synthase | OLS | Condenses hexanoyl-CoA + malonyl-CoA | Olivetolic acid |
Olivetolic acid cyclase | OAC | Cyclizes tetraketide intermediate | Olivetolic acid |
Prenyltransferase | CsPT4 | Couples olivetolic acid + geranyl diphosphate | CBGA |
THCA synthase | THCAS | Oxidative cyclization of CBGA | Δ9-THCA |
CBDA synthase | CBDAS | Oxidative cyclization of CBGA | CBDA |
The primary natural route to Δ8-THC involves spontaneous isomerization of Δ9-THC under acidic or thermal conditions. This process exploits the thermodynamic instability of the Δ9 double bond (position C9-C10) compared to the Δ8 configuration (C8-C9). Key drivers include:
The isomerization follows first-order kinetics, with Δ9-THC conversion yields reaching ~30% under optimized conditions (toluene, p-toluenesulfonic acid, 90°C). Impurities like oligomerized cannabinoids and side products (e.g., 9α-hydroxyhexahydrocannabinol) may form concurrently [8] [9].
CBD serves as the dominant precursor for contemporary Δ8-THC synthesis due to its abundance in hemp and favorable cyclization chemistry:
Table 2: Methods for CBD to Δ8-THC Conversion
Method | Catalyst | Conditions | Δ8-THC Yield | Key Impurities |
---|---|---|---|---|
Brønsted acid | p-TsOH, HCl | Toluene, 90°C, 60–90 min | 30–40% | Δ9-THC, Δ10-THC, oligomers |
Lewis acid | BF₃·Et₂O, In(OTf)₃ | CH₂Cl₂, 25°C, 24 h | 50–70% | Exo-THC, hydroxylated byproducts |
Zeolite | Clinoptilolite, mordenite | Solvent-free, 100°C | >60% | Minimal isomerization |
Continuous flow | Heterogeneous acid resins | Heated reactor, <5 min | 75% | Unconsumed CBD, Δ9-THC |
Δ8-THC’s exceptional stability enables its detection in ancient cannabis specimens, serving as a chemical biomarker for historical use:
These findings confirm Δ8-THC as a degradation marker in archaeological contexts, reflecting both ancient cannabis chemotypes and post-depositional preservation conditions.
Table 3: Archaeological and Historical Evidence of Δ8-THC
Site/Period | Material Analyzed | Δ8-THC Quantification | Key Analytical Method | Significance |
---|---|---|---|---|
Jerusalem, 4th century B.C. | Plant residue in tomb | Trace levels (not quantified) | GC-MS | Confirms ritual cannabis use in antiquity |
Modern accelerated aging | Cannabis stored 10 years | 10–15% of initial Δ9-THC | HPLC-UV | Validates kinetic stability of Δ8-THC |
19th-century herbarium | C. sativa specimens | Not detected | LC-MS/MS | Suggests degradation below detection limits |
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.:
CAS No.: 94720-08-8